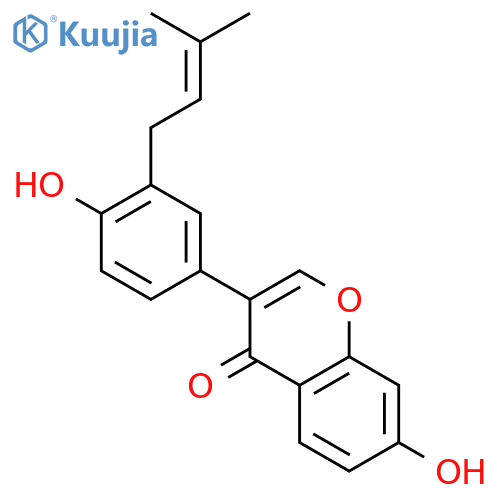Cas no 41060-15-5 (Neobavaisoflavone)

Neobavaisoflavone structure
商品名:Neobavaisoflavone
Neobavaisoflavone 化学的及び物理的性質
名前と識別子
-
- 3''-PRENYLDAIDZEIN
- 4H-1-Benzopyran-4-one,7-hydroxy-3-[4- hydroxy-3-(3-methyl-2-butenyl)phenyl]-
- 7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one
- Neobavaisoflavone
- 7-Hydroxy-3-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-4H-1-benzopyran-4-one
- 4',7-Dihydroxy-3'-(3-methyl-2-butenyl)isoflavone
- 7-Hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one
- 7-Hydroxy-3-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-4H-chromen-4-one
- [ "" ]
- eobavaisoflavoe
- 3'-Prenyldaidzein
- 7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-4H-chromen-4-one
- Flavone base + 2O, 1Prenyl
- Neobavaisoflavone, >=98% (HPLC)
- LMPK12050027
- s
- 7,4'-dihydroxy-3'-(gamma,gamma-dimethylallyl)isoflavone
- CCG-265102
- N1122
- Q27135233
- AKOS032948372
- NS00097253
- 7,4'-dihydroxy-3'-(3-methyl-buten-2-yl)isoflavone
- 7-Hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-chromen-4-one
- DTXSID30415769
- XP161915
- A873151
- HY-N0720
- SCHEMBL23028387
- CS-3755
- 7-hydroxy-3-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)-4H-chromen-4-one
- GLXC-13259
- 3?-Prenylliquiritigenin
- CHEBI:66614
- MFCD00800660
- 41060-15-5
- AS-57049
- FT-0689387
- AC-34893
- s9286
- CHEMBL512693
- 7,4'-dihydroxy-3'-gamma,gamma-dimethylallyl isoflavone
- ConMedNP.1260
- 4',7-Dihydroxy-3'-prenylisoflavone
- Dataset-S1.72
- 7-hydroxy-3-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)chromen-4-one
- 7,4'-Dihydroxy-3'-(g,g-dimethylallyl)isoflavone
- 4H-1-Benzopyran-4-one, 7-hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-; 4H-1-Benzopyran-4-one, 7-hydroxy-3-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]- (9CI); 7-Hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one; Neobavaisoflavone
- Neobavaisoflavone7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one; CHEBI:66614; 7-hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one
- 7,4'-Dihydroxy-3'-(I3,I3-dimethylallyl)isoflavone
- DTXCID00366618
- DA-56095
- 1ST11187
- FP65320
- Neobavaisoflavone;7-Hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one
- AO-166/21204005
- Neobavaisoflavone (Standard)
- MSK11187
- HY-N0720R
-
- MDL: MFCD00800660
- インチ: 1S/C20H18O4/c1-12(2)3-4-14-9-13(5-8-18(14)22)17-11-24-19-10-15(21)6-7-16(19)20(17)23/h3,5-11,21-22H,4H2,1-2H3
- InChIKey: OBGPEBYHGIUFBN-UHFFFAOYSA-N
- ほほえんだ: O1C([H])=C(C(C2C([H])=C([H])C(=C([H])C1=2)O[H])=O)C1C([H])=C([H])C(=C(C=1[H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 322.120509g/mol
- ひょうめんでんか: 0
- XLogP3: 4.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 3
- どういたいしつりょう: 322.120509g/mol
- 単一同位体質量: 322.120509g/mol
- 水素結合トポロジー分子極性表面積: 66.8Ų
- 重原子数: 24
- 複雑さ: 532
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 322.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.279
- ゆうかいてん: 195.0 to 199.0 deg-C
- ふってん: 545.0±50.0 °C at 760 mmHg
- フラッシュポイント: 197.7±23.6 °C
- PSA: 70.67000
- LogP: 4.37990
- 最大波長(λmax): 300(lit.)
Neobavaisoflavone セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H303+H313+H333
- RTECS番号:DJ3100028
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Neobavaisoflavone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N390068-1mg |
Neobavaisoflavone |
41060-15-5 | 1mg |
$190.00 | 2023-05-17 | ||
| ChemScence | CS-3755-10mg |
Neobavaisoflavone |
41060-15-5 | 99.91% | 10mg |
$271.0 | 2022-04-27 | |
| BAI LING WEI Technology Co., Ltd. | 1415586-5MG |
Neobavaisoflavone, 97% |
41060-15-5 | 97% | 5MG |
¥ 679 | 2022-04-25 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce44412-10mg |
Neobavaisoflavone |
41060-15-5 | 98% | 10mg |
¥730.00 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032057-5mg |
Neobavaisoflavone |
41060-15-5 | 98%() | 5mg |
¥440 | 2024-05-23 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N860583-5mg |
Neobavaisoflavone |
41060-15-5 | >99% | 5mg |
¥795.00 | 2022-09-01 | |
| DC Chemicals | DCX-057-20 mg |
Neobavaisoflavone |
41060-15-5 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83295-10MG |
41060-15-5 | 10MG |
¥5417.42 | 2023-01-06 | |||
| BAI LING WEI Technology Co., Ltd. | 1415586-25MG |
Neobavaisoflavone, 97% |
41060-15-5 | 97% | 25MG |
¥ 2841 | 2022-04-25 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0989-20mg |
Neobavaisoflavone |
41060-15-5 | 98% | 20mg |
$45 | 2023-09-20 |
Neobavaisoflavone サプライヤー
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
(CAS:41060-15-5)Neobavaisoflavone
注文番号:TB05802
在庫ステータス:in Stock
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
清らかである:>98%
最終更新された価格情報:Tuesday, 21 January 2025 17:57
価格 ($):price inquiry
Neobavaisoflavone 関連文献
-
Yi Chen Anal. Methods 2021 13 1778
-
Na Yang,Han Wang,Hongqiang Lin,Junli Liu,Baisong Zhou,Xiaoling Chen,Cuizhu Wang,Jinping Liu,Pingya Li RSC Adv. 2020 10 8396
-
Lili Wang,Yue Hai,Nannan Huang,Xue Gao,Wenli Liu,Xin He New J. Chem. 2018 42 10922
-
4. Deciphering the nutritive and antioxidant properties of Malay cherry (Lepisanthes alata) fruit dominated by ripening effectsYan Zhang,Shufei Chen,Junwei Huo,Dejian Huang RSC Adv. 2019 9 38065
-
Zhihong Yao,Shishi Li,Zifei Qin,Xiaodan Hong,Yi Dai,Baojian Wu,Wencai Ye,Frank J. Gonzalez,Xinsheng Yao RSC Adv. 2017 7 52661
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:41060-15-5)Neobavaisoflavone

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:41060-15-5)Neobavaisoflavone

清らかである:99%
はかる:250mg
価格 ($):254.0




